molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

Cat. No.: B1670232
CAS No.: 143492-38-0
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

D-erythro-MAPP primarily undergoes reactions typical of amides and alcohols. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Breast Cancer Treatment

D-erythro-MAPP has been investigated extensively for its effects on breast cancer cells:

  • Cytotoxic Effects : Studies show that this compound reduces the viability of MCF-7 cells in a dose-dependent manner, with an IC50 value of 4.4 µM .
  • Mechanistic Insights : Morphological changes indicative of apoptosis were observed through confocal and transmission electron microscopy, revealing chromatin condensation and membrane blebbing .

Lung Cancer Treatment

Research has also highlighted the efficacy of this compound in lung cancer:

  • Nanoparticle Formulation : A novel solid lipid nanoparticle formulation of this compound demonstrated enhanced cytotoxicity against lung cancer cells .
  • Pro-apoptotic Actions : The formulation exhibited significant pro-apoptotic effects, suggesting its potential as a targeted therapy for lung cancer .

Comparative Data Table

Study FocusCell LineIC50 Value (µM)Mechanism of Action
Breast CancerMCF-74.4Induces apoptosis via ceramide elevation
Lung CancerA549Not specifiedPro-apoptotic effects via nanoparticle
LeukemiaHL-60Not specifiedGrowth suppression and cell cycle arrest

Case Study 1: Breast Cancer Cell Line MCF-7

In a study examining the effects of this compound on MCF-7 cells, researchers found that treatment led to significant decreases in cell viability and induced apoptotic features such as nuclear fragmentation and cytoskeletal disruption. This study underscores the potential of this compound as an effective therapeutic agent against breast cancer .

Case Study 2: Lung Cancer Treatment

A recent investigation into the use of this compound in lung cancer revealed promising results when formulated as a solid lipid nanoparticle. The study indicated that this formulation enhanced the cytotoxicity against lung cancer cells compared to unformulated this compound, highlighting its potential for targeted therapy .

Biological Activity

D-erythro-MAPP (D-e-MAPP) is a synthetic compound recognized primarily for its role as an inhibitor of alkaline ceramidase, an enzyme involved in sphingolipid metabolism. This article explores the biological activity of D-e-MAPP, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer research.

  • Molecular Weight : 361.6 Da
  • Chemical Formula : C23H39NO2
  • Purity : >98%
  • IC50 Values :
    • Alkaline Ceramidase: 1 μM
    • Acid Ceramidase: 500 μM

D-e-MAPP is cell-permeable and exhibits significant biological effects at micromolar concentrations, making it a valuable tool in biochemical research.

D-e-MAPP functions by inhibiting alkaline ceramidase activity, leading to the accumulation of endogenous ceramide. This elevation in ceramide levels is associated with various biological responses, including:

  • Growth Suppression : Inhibition of cell proliferation in various cancer cell lines.
  • Cell Cycle Arrest : Induction of cell cycle checkpoints, particularly in liver cancer cells (Huh-7) where D-e-MAPP treatment resulted in decreased cell growth and increased ceramide content .

Inhibition of Cancer Cell Proliferation

  • Liver Cancer Cells (Huh-7) :
    • Treatment with D-e-MAPP led to a significant reduction in cell proliferation as measured by the CCK-8 assay. The decrease in alkaline ceramidase activity correlated with increased levels of ceramides, which are known to induce apoptosis and inhibit growth .
    • A PCR array revealed that SMPDL3B expression was upregulated in response to ACER2 knockdown, indicating a complex interplay between different sphingolipid-metabolizing enzymes that may influence tumor growth .
  • Melanoma and Other Cell Lines :
    • D-e-MAPP has been shown to selectively inhibit acid ceramidase in human melanoma cells, demonstrating moderate cytotoxicity (IC50 ~ 40 μM) while also affecting other cancer types such as A549 lung cancer cells .

Table 1: Summary of D-e-MAPP's Biological Activity

Cell TypeIC50 (μM)EffectMechanism
Alkaline Ceramidase1InhibitionEnzyme inhibition
Acid Ceramidase500Moderate inhibitionEnzyme inhibition
Huh-7 CellsN/AGrowth suppressionIncreased ceramide levels
A549 Cells~40CytotoxicityUnknown

Research Findings

Recent studies have highlighted the potential of D-e-MAPP as a therapeutic agent due to its ability to modulate sphingolipid metabolism. The compound's selective inhibition of alkaline ceramidase suggests that it could be used strategically to enhance ceramide levels in cancer therapy, thereby promoting apoptosis and inhibiting tumor growth.

Case Study Insights

In a study involving Huh-7 liver cancer cells:

  • Experimental Design : Cells were treated with varying concentrations of D-e-MAPP, followed by assessment of cell viability and ceramide levels.
  • Results : A significant decrease in cell viability was observed at concentrations as low as 1 μM, correlating with increased ceramide accumulation .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess the cytotoxic effects of D-erythro-MAPP in cancer cell lines?

The MTT assay is a standard method to determine cytotoxicity and IC50 values. For example, in MCF-7 breast cancer cells, this compound exhibited an IC50 of 4.4 μM after 24 hours, while its nanoparticle formulation showed reduced potency (IC50 = 15.6 μM) due to controlled release kinetics . Additional assays like wound healing and colony formation can validate anti-migratory and anti-proliferative effects. Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability.

Q. How should this compound be prepared and stored to maintain stability in experimental settings?

this compound is supplied as a crystalline solid and is soluble in organic solvents (ethanol, DMSO, DMF). For aqueous buffers, dissolve in ethanol first (20 mg/mL), then dilute in PBS (1:2 ratio) to achieve 0.5 mg/mL solubility. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. Store solid this compound at -20°C for stability up to 4 years .

Q. What is the mechanistic basis for this compound’s role in apoptosis induction?

this compound inhibits alkaline ceramidase (Ki = 2–13 μM), increasing intracellular ceramide levels. Elevated ceramide triggers G0/G1 cell cycle arrest and mitochondrial membrane depolarization, leading to apoptosis. In MCF-7 cells, 24-hour exposure to IC50 concentrations induced 82.35% cell death, as measured via mitochondrial membrane potential assays .

Advanced Research Questions

Q. How can nanoparticle formulations of this compound be optimized to enhance therapeutic efficacy?

The hot homogenization technique is commonly used to synthesize lipid-based nanoparticles. In MCF-7 studies, nanoparticle formulations showed delayed drug release kinetics, reducing cytotoxicity compared to free this compound. To optimize, adjust homogenization parameters (e.g., temperature, pressure) and characterize particle size via dynamic light scattering. Validate release profiles using dialysis-based assays under physiological conditions .

Q. How should researchers address contradictions in this compound’s specificity across experimental models?

this compound’s inhibition of Izh2p signaling in yeast (a putative ceramidase) raises questions about off-target effects. To mitigate this, include orthogonal assays (e.g., CRISPR knockout of alkaline ceramidase) and use negative controls (e.g., vector-only transfected cells). Cross-validate findings with ceramide quantification via LC-MS .

Q. What experimental designs are critical for distinguishing apoptosis from other cell death mechanisms in this compound-treated cells?

Combine multiple assays:

  • Annexin V/PI staining : Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
  • Caspase-3/7 activity assays : Apoptosis-specific markers.
  • Mitochondrial membrane potential (ΔΨm) : Use JC-1 dye to detect depolarization, as seen in 82.35% of this compound-treated MCF-7 cells . Exclude autophagy via LC3B-II Western blotting.

Q. How do variations in cell type and culture conditions influence this compound’s activity?

Cell-specific responses are evident:

  • HL-60 leukemia cells : Growth inhibition is time- and concentration-dependent .
  • AdipoR1-transfected cells : β-galactosidase activity increases with this compound but decreases with TNFα, highlighting pathway-specific effects . Standardize media composition, passage number, and confluency. Pre-test ceramide baseline levels, as endogenous ceramide varies by cell type.

Q. What frameworks guide the formulation of research questions on this compound’s dual roles in ceramide metabolism and cancer signaling?

Apply the FINERMAPS criteria:

  • Feasible : Access to ceramide quantification tools (e.g., mass spectrometry).
  • Novel : Explore understudied interactions (e.g., this compound and sphingosine-1-phosphate pathways).
  • Ethical : Adhere to cytotoxicity testing guidelines (e.g., ISO 10993-5 for biomaterials).
  • Relevant : Link ceramide accumulation to chemotherapy resistance mechanisms .

Q. Data Presentation and Validation

  • Graphs : Use dual-axis plots to compare this compound and TNFα effects on β-galactosidase activity across cell lines .
  • Tables : Summarize IC50 values, ceramide levels, and apoptosis rates with standard deviations.
  • Statistical analysis : Address outliers in migration assays via Grubbs’ test; use ANOVA for multi-group comparisons .

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 19027017
CID 19027017
D-erythro-MAPP
CID 19027017
CID 19027017
D-erythro-MAPP
CID 19027017
CID 19027017
D-erythro-MAPP
CID 19027017
CID 19027017
D-erythro-MAPP
CID 19027017
CID 19027017
D-erythro-MAPP
CID 19027017
CID 19027017
D-erythro-MAPP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.